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Compound of Interest

Compound Name: 1,1-dioxothiane-4-carboxylic acid

Cat. No.: B153541

An In-depth Technical Guide to the Chemical Properties of 1,1-dioxothiane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1-
dioxothiane-4-carboxylic acid, a heterocyclic compound featuring a six-membered cyclic
sulfone (thiane 1,1-dioxide) and a carboxylic acid functional group. While specific experimental
data for this molecule is limited in publicly accessible literature, this document synthesizes
established chemical principles and data from analogous structures to predict its
physicochemical properties, spectroscopic signature, and chemical reactivity. We present
plausible synthetic routes and derivatization protocols, highlighting the molecule's potential as a
versatile building block in medicinal chemistry and drug discovery. The integration of a
chemically stable, polar sulfone group with a synthetically versatile carboxylic acid moiety
makes 1,1-dioxothiane-4-carboxylic acid a scaffold of significant interest for developing novel
therapeutic agents.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic incorporation of specific functional
groups is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead
compounds. The sulfone moiety (R-S(=0)2-R") is a prime example of such a group, valued for
its exceptional metabolic stability, ability to act as a hydrogen bond acceptor, and capacity to
enhance solubility and polarity.[1][2] Cyclic sulfones, such as the 1,1-dioxothiane ring system,
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introduce conformational rigidity, which can be crucial for optimizing binding affinity to biological
targets.[1]

When this stable heterocyclic system is combined with a carboxylic acid group, a wide array of
synthetic possibilities emerges. The carboxylic acid function is a cornerstone of biochemistry
and medicinal chemistry, present in numerous endogenous molecules and therapeutic agents.
[3] It serves as a key pharmacophoric element and a versatile chemical handle for forming
esters, amides, and other derivatives, enabling the exploration of structure-activity relationships
(SAR).[4][5]

This guide delves into the chemical character of 1,1-dioxothiane-4-carboxylic acid, providing
a foundational understanding for its synthesis, characterization, and strategic deployment in
research and development.

Predicted Physicochemical Properties

Direct experimental data for 1,1-dioxothiane-4-carboxylic acid is not extensively reported.
However, its properties can be reliably predicted based on its constituent functional groups and
data from public chemical databases.

Property Predicted Value Source

Molecular Formula CeH1004S PubChem][6]
Molecular Weight 178.21 g/mol PubChem][6]
IUPAC Name 1,1.—dioxothiane—4-carboxy|ic PubChem[6]

acid

Topological Polar Surface Area  79.8 A2 PubChem][6]
Hydrogen Bond Donors 1 (from -COOH) PubChem|[6]
Hydrogen Bond Acceptors 4 (2 from -SOz, 2 from -COOH)  PubChem][6]
Predicted LogP (XLogP?3) -0.4 PubChem][6]
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» Acidity: The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature
of the sulfone group, though separated by two carbon atoms, is expected to slightly increase
the acidity (lower the pKa) compared to a simple cycloalkanecarboxylic acid.

o Solubility: The presence of both a hydrogen bond donor (-COOH) and multiple hydrogen
bond acceptors (-SO2z and -COOH) suggests good solubility in polar protic solvents like
water, methanol, and ethanol.[7] Carboxylic acids with one to four carbon atoms are typically
miscible with water.[7] The negative predicted LogP value further supports its hydrophilic
character.[6] Solubility in nonpolar organic solvents like hexanes is expected to be low.

e Physical State and Boiling Point: Carboxylic acids exhibit strong intermolecular hydrogen
bonding, often forming dimers, which leads to significantly higher boiling points compared to
other compounds of similar molecular weight.[4][7][8] It is predicted to be a solid at room
temperature.

Synthesis and Purification

A definitive, published synthesis for 1,1-dioxothiane-4-carboxylic acid is not readily available.
However, a robust and logical synthetic pathway can be proposed based on standard, well-
established organic transformations. The most straightforward approach involves the synthesis
of the parent thioether followed by oxidation to the sulfone.

Proposed Synthetic Workflow
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Caption: Proposed multi-step synthesis of 1,1-dioxothiane-4-carboxylic acid.
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Detailed Experimental Protocol (Hypothetical)

Step 1-3: Synthesis of Tetrahydrothiopyran-4-one (Precursor) This precursor can be
synthesized via established literature methods involving a tandem Michael addition/Dieckmann
condensation sequence followed by hydrolysis and decarboxylation.

Step 4: Synthesis of Thiane-4-carbonitrile

o Rationale: Conversion of the ketone to a nitrile provides a stable intermediate that can be
readily hydrolyzed to the desired carboxylic acid. This avoids potential side reactions
associated with direct carboxylation methods.

e To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in anhydrous dimethoxyethane (DME),
add tosylmethyl isocyanide (TosMIC, 1.1 eq).

e Cool the mixture to 0 °C and add potassium tert-butoxide (2.2 eq) portion-wise, maintaining
the temperature below 5 °C.

 Allow the reaction to warm to room temperature and stir for 12 hours.

e Quench the reaction with water and extract the product with diethyl ether. The crude
intermediate is then treated with sodium cyanide in a suitable solvent system to yield the
nitrile.

Step 5: Hydrolysis to Thiane-4-carboxylic acid

o Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic
acids.[9]

o Suspend Thiane-4-carbonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 50% v/v).

» Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-8 hours, monitoring by
TLC for the disappearance of starting material.

e Cool the reaction mixture to room temperature and extract the product with a suitable
organic solvent (e.g., ethyl acetate).
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in
vacuo to yield the crude carboxylic acid.

Step 6: Oxidation to 1,1-dioxothiane-4-carboxylic acid

» Rationale: Oxidation of the thioether to a sulfone is a high-yielding and clean transformation.
Hydrogen peroxide in acetic acid is a common and effective reagent for this purpose.

¢ Dissolve the crude Thiane-4-carboxylic acid (1.0 eq) in glacial acetic acid.

e Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the
temperature below 40 °C with an ice bath if necessary.

» After the addition is complete, stir the reaction at room temperature for 12-24 hours.

e The product may precipitate from the solution upon completion. If not, carefully pour the
reaction mixture into ice water to induce precipitation.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Recrystallization from a water/ethanol mixture can be performed for further purification.

Spectroscopic Characterization (Predicted)

The identity and purity of 1,1-dioxothiane-4-carboxylic acid would be confirmed using
standard spectroscopic techniques. The following table outlines the expected spectral features.
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Predicted Chemical

Technique Feature . Rationale
Shift | Frequency
Highly deshielded
10 - 12 ppm (broad acidic proton,
1H NMR -COOH Proton

singlet) characteristic of

carboxylic acids.[10]

2.5-3.0 ppm Methine proton alpha
-CH-COOH Proton )
(multiplet) to the carboxyl group.
Protons adjacent to
the electron-
3.0-3.5ppm ] ]
-CH2-SO2- Protons ) withdrawing sulfone
(multiplet) o
group are significantly
deshielded.
Protons beta to the
2.0-2.4 ppm
-CHz2-CH- Protons ) sulfone and carboxyl
(multiplet)

groups.

13C NMR

-COOH Carbon

Carbonyl carbon of a
175 - 185 ppm ] ]
carboxylic acid.[10]

Carbons directly

Characteristic broad

absorption due to

-CH2-S0O2- Carbons 50 - 55 ppm attached to the
sulfone group.
-CH-COOH Carbon 40 - 45 ppm Methine carbon.
Methylene carbons
-CH2-CH- Carbons 25 - 30 ppm beta to the functional
groups.
2500 - 3300 cm™1
IR Spectroscopy O-H Stretch

hydrogen-bonded
(very broad) . .
dimer of the carboxylic

acid.[10]

C=0 Stretch

~1710 cm~! (strong)

Carbonyl stretch of a

saturated carboxylic
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acid.[10][11]

Symmetric and
1300-1350 cm~t &

S=0 Stretch 1120-1160 cm™1
(strong)

asymmetric stretching
frequencies for the

sulfone group.

Chemical Reactivity and Derivatization

The molecule possesses two key reactive sites: the carboxylic acid group and the protons
alpha to the sulfone group. The reactivity of carboxylic acid derivatives generally follows the
order: Acyl Halide > Anhydride > Thioester > Ester > Amide.[12][13]

Reaction Pathways

Carboxylic Acid Reactions

1,1-dioxothiane-4-carboxylic acid

1.2 eq. LDA, THF
2.R-X

SOCIz or (COCI)z

ne Ring Reactions

1. SOCl2

R'-OH, H* (Fischer) > RSNH [PrimaryAIcohoD G-Alkylated Produca

Acyl Chloride

R'-OH, Pyridine\ R'2NH

Ester Derivative Amide Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for 1,1-dioxothiane-4-carboxylic acid.
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Protocol: Fischer Esterification

Rationale: A classic acid-catalyzed method to produce esters, which are often used as
prodrugs or intermediates.[5][14] The reaction is an equilibrium process, and removal of
water drives it to completion.[5]

Combine 1,1-dioxothiane-4-carboxylic acid (1.0 eq), the desired alcohol (e.g., ethanol, 5-
10 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a
round-bottom flask.

Fit the flask with a Dean-Stark apparatus or add molecular sieves to remove water.
Heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.

After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.qg.,
saturated NaHCOs solution).

Extract the ester product with an organic solvent, dry the organic layer, and purify by column
chromatography or distillation.

Protocol: Amide Bond Formation

Rationale: Amide bonds are central to peptide chemistry and many pharmaceuticals. Direct
conversion is difficult; activation of the carboxylic acid, typically via an acyl chloride, is the
standard and most reliable method.[4]

Activation: In a fume hood, gently reflux a solution of 1,1-dioxothiane-4-carboxylic acid
(1.0 eq) in thionyl chloride (SOCIz, 2-3 eq) for 1-2 hours.

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the
crude acyl chloride.

Coupling: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.qg.,
dichloromethane or THF).

Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) and a
non-nucleophilic base like triethylamine (1.2 eq) dropwise.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid1.htm
https://www.mdpi.com/2218-0532/86/2/21
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid1.htm
https://www.benchchem.com/product/b153541?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid2.htm
https://www.benchchem.com/product/b153541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Allow the reaction to stir at room temperature until complete (monitored by TLC).

e Perform an aqueous workup to remove salts and purify the resulting amide by
recrystallization or column chromatography.

Potential Applications in Drug Discovery

The unique combination of a rigid, polar sulfone heterocycle and a versatile carboxylic acid
handle makes 1,1-dioxothiane-4-carboxylic acid an attractive scaffold for several therapeutic
areas:

» Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like
carbonyls or phosphates, potentially improving metabolic stability or altering binding
interactions.[1]

» Scaffold for Focused Libraries: The carboxylic acid can be readily converted into a library of
amides and esters to probe the SAR of a target protein. This is a foundational strategy in
lead optimization.

o Fragment-Based Drug Discovery (FBDD): With a low molecular weight and defined 3D
structure, this molecule and its simple derivatives are ideal candidates for FBDD screening
campaigns.

o Covalent Inhibitors: While the sulfone itself is stable, related vinyl sulfone motifs are known
to act as covalent inhibitors of cysteine proteases.[15] This core could be elaborated to
incorporate such reactive groups.

Conclusion

1,1-dioxothiane-4-carboxylic acid represents a molecule of high potential for chemical and
pharmaceutical research. Its predicted properties—hydrophilicity, metabolic stability from the
sulfone ring, and synthetic versatility from the carboxylic acid—position it as a valuable building
block. This guide provides a foundational framework for its synthesis, characterization, and
derivatization, empowering researchers to leverage its unique chemical architecture in the
pursuit of novel scientific discoveries and therapeutic innovations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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